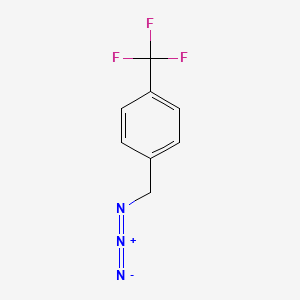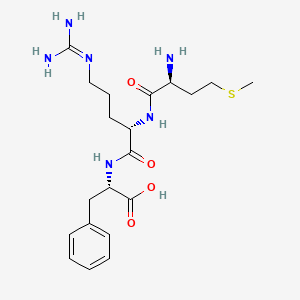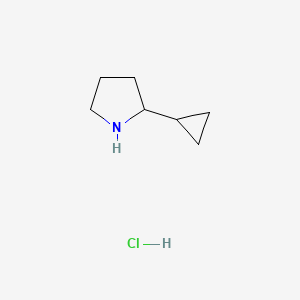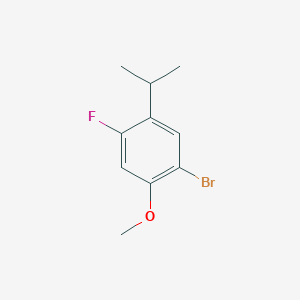
1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
概要
説明
1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene is a chemical compound with the molecular formula C10H12BrFO. It has a molecular weight of 247.11 . The compound is typically stored at room temperature and appears as a colorless to yellow liquid or semi-solid .
Molecular Structure Analysis
The InChI code for 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene is 1S/C10H12BrFO/c1-6(2)7-4-8(11)10(13-3)5-9(7)12/h4-6H,1-3H3 . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene is a colorless to yellow liquid or semi-solid at room temperature . The compound has a molecular weight of 247.11 .科学的研究の応用
Synthesis of Complex Compounds : A bulky bromobenzene derivative was utilized in the preparation of sterically protected diphosphene and fluorenylidenephosphine, highlighting its use in synthesizing complex molecules involving low-coordinate phosphorus atoms (Toyota et al., 2003).
Cobalt-Catalyzed Carbonylation : The compound plays a role in cobalt-catalyzed methoxycarbonylation processes, crucial for synthesizing fluorinated benzoic acids, showcasing its applicability in creating diverse fluorobenzoic acid derivatives from available materials (Boyarskiy et al., 2010).
Electrochemical Polymerization : 4-bromo-2-fluoromethoxybenzene, a related compound, is used as an electrolyte additive in lithium-ion batteries. It can electrochemically polymerize to form a polymer film, providing overcharge protection and enhancing fire retardancy, without affecting the normal cycle performance of the batteries (Zhang, 2014).
Chiral Liquid Crystal Synthesis : In the synthesis of chiral liquid crystals, derivatives of the compound are used as chiral precursor compounds. The nature of the phenyl substituent on these compounds significantly influences their mesogenic properties (Bertini et al., 2003).
Free-Radical Chain Oxidation : In the study of free-radical chain oxidation processes, 1-isopropyl-4-methoxybenzene, a related compound, is oxidized with oxygen in the liquid phase to yield specific hydroperoxides. This study enhances the understanding of the kinetics and properties of such oxidation processes (Zawadiak et al., 2003).
Photofragment Translational Spectroscopy : The photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene has been studied using photofragment translational spectroscopy. This research offers insights into the photodissociation mechanisms and the substitution effects of fluorine atoms (Gu et al., 2001).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
1-bromo-4-fluoro-2-methoxy-5-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-6(2)7-4-8(11)10(13-3)5-9(7)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPYOHQHPFTBON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1F)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725415 | |
| Record name | 1-Bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene | |
CAS RN |
944317-92-4 | |
| Record name | 1-Bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-fluoro-5-isopropyl-2-methoxy benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1441307.png)
![2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1441309.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1441310.png)
![ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1441312.png)
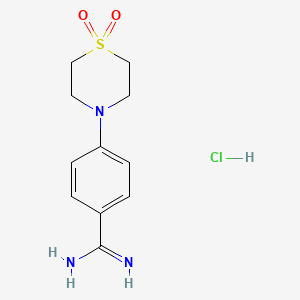
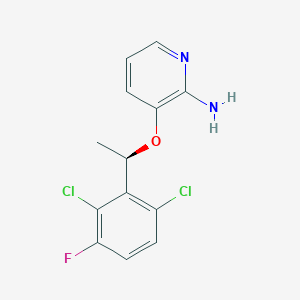
![tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B1441317.png)
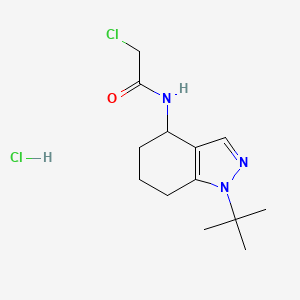
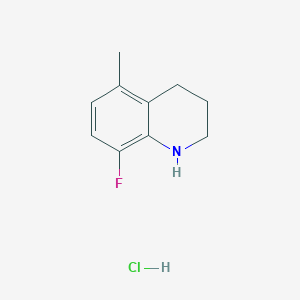
![4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B1441321.png)
![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1441324.png)
